{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide
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Overview
Description
{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.31 g/mol This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide typically involves the reaction of {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
{1-Azabicyclo[3.3.1]nonan-5-yl}methanamine: A precursor in the synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide.
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol: Another derivative with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the azabicyclo structure and the methanesulfonamide group.
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nonan-5-ylmethanesulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c10-14(12,13)8-9-3-1-5-11(7-9)6-2-4-9/h1-8H2,(H2,10,12,13) |
InChI Key |
OSXGCYGCXGDRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CS(=O)(=O)N |
Origin of Product |
United States |
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